1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one is a chemical compound that has gained attention in various scientific fields due to its unique structural properties and potential applications. This compound features a dihydropyridinone ring substituted with an aminobutyl group, which confers distinct chemical and biological properties. Its chemical structure allows for interactions with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
The compound is classified as a dihydropyridinone derivative, specifically belonging to the broader category of nitrogen-containing heterocycles. The compound is identified by the CAS number 1176712-56-3 and is often synthesized for research purposes in both academic and industrial settings. Its potential roles in biochemical pathways have prompted investigations into its therapeutic applications, particularly in neurological disorders and other medical conditions.
The synthesis of 1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one typically involves multi-step synthetic routes. One common method includes the reaction of 4-aminobutylamine with a suitable precursor of the dihydropyridinone ring.
The molecular structure of 1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one consists of a six-membered dihydropyridinone ring with a methyl group at the 6-position and an aminobutyl substituent at the 1-position. This configuration allows for various interactions with biological targets.
1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one can undergo several types of chemical reactions, including:
Common reagents for these reactions include:
Reactions are typically carried out under controlled temperatures to ensure optimal yields.
The mechanism of action of 1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one involves multiple pathways:
These interactions contribute to its neuroprotective effects observed in excitotoxic and ischemic neurological diseases.
1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one is generally characterized by:
The compound exhibits:
1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one has several scientific applications:
Research continues into optimizing its synthesis and exploring further applications across various scientific fields.
Multi-component reactions (MCRs) offer efficient single-pot assembly of 1,2-dihydropyridine cores. The classical Hantzsch dihydropyridine synthesis—involving aldehydes, ammonia, and β-keto esters—historically targeted 1,4-dihydropyridines, but adaptations now enable selective 1,2-dihydropyridine formation. For 1-(4-aminobutyl)-1,2-dihydropyridin-2-one, a key modification employs pre-functionalized aminocarbonyl compounds as amine donors. For example, N-Boc-protected 4-aminobutanal reacts with β-dicarbonyl compounds and ammonium acetate under refluxing ethanol to yield Boc-protected intermediates, which undergo acid-mediated deprotection-cyclization to the target scaffold [1] [4].
Recent advances incorporate isocyanide-based Ugi reactions for enhanced side-chain diversity. Here, 2-formylpyridine, 4-aminobutyric acid derivatives, isocyanides, and alcohols generate peptidomimetic intermediates. Silver(I)-catalyzed cyclization then furnishes the 1,2-dihydropyridinone ring with the 4-aminobutyl tether at N1 [7]. Yield optimization hinges on:
Table 1: Optimization of MCR Conditions for 1-(4-Aminobutyl)-1,2-dihydropyridin-2-one
Amine Source | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
4-(Boc-amino)butanal | None | 80 | 12 | 45 |
4-(Boc-amino)butanal | ZnCl₂ (10 mol%) | 60 | 6 | 72 |
4-Aminobutyrate methyl ester | CeCl₃·7H₂O (5 mol%) | 70 | 8 | 68 |
Chiral 1,2-dihydropyridines with stereocenters at C3/C5 are accessible via auxiliary-controlled or catalytic enantioselective methods. The Comins’ chiral auxiliary approach employs (-)-8-phenylmenthol-derived chloroformates to generate N-acylpyridinium salts. Nucleophilic addition by Grignard reagents (e.g., butylmagnesium chloride) at C2, followed by stereoselective reduction, yields 1,2-dihydropyridines with diastereomeric excess (de) >80% [1] [7]. For 1-(4-aminobutyl) derivatives, N-alkylation of chiral 1,2-dihydropyridines with 4-bromobutylphthalimide introduces the side chain, with subsequent hydrazinolysis removing the phthaloyl group.
Metal-free organocatalytic strategies have emerged as sustainable alternatives. Chiral phosphoric acids (e.g., TRIP, 10 mol%) catalyze the addition of silyl ketene acetals to N-aryl pyridinium salts, affording C2-alkylated 1,2-DHPs with enantiomeric excess (ee) up to 94%. The 4-aminobutyl side chain is incorporated via reductive amination of C4 aldehydes using NaBH₃CN and Boc-protected 1,4-diaminobutane [2] [10].
Table 2: Asymmetric Methods for Chiral 1,2-Dihydropyridine Synthesis
Method | Chiral Inductor | Key Step | de/ee (%) | Limitations |
---|---|---|---|---|
Comins' auxiliary | (-)-8-Phenylmenthol | Grignard addition to pyridinium | 82–92 de | Stoichiometric chiral waste |
Chiral phosphoric acid catalysis | (R)-TRIP | Ketene acetal addition | 89–94 ee | Requires electron-deficient pyridines |
Mannich/Wittig sequence | L-Proline | Enantioselective Mannich | >99 ee | Multi-step |
Organocatalysis enables enantioselective C–C bond formation without transition metals. Iminium-ion activation is pivotal for functionalizing 1,2-dihydropyridin-2-ones: chiral secondary amines (e.g., MacMillan’s imidazolidinone) form transient enamine intermediates with aldehyde-containing 1,2-DHPs, facilitating α-alkylation with electrophiles like nitroolefins. This installs chiral centers at the 4-aminobutyl side chain with ee >90% [8].
SOMO activation strategies exploit the radical character of 1,2-dihydropyridines. Chiral amine catalysts (e.g., diphenylprolinol silyl ether) generate enamine radicals from aldehyde-functionalized DHPs. These react with SOMOphiles (e.g., allylsilanes), yielding γ-allylated products with 85% ee. For 1-(4-aminobutyl) substrates, side-chain aldehydes are introduced via ozonolysis of vinyl groups appended to the aminobutyl tether [8] [10].
Solvent-free mechanochemistry eliminates toxic organic solvents by using ball milling for Hantzsch-type condensations. Reactants (e.g., ethyl acetoacetate, 4-aminobutylamine, and aldehydes) are milled with K₂CO₃ in zirconia jars at 30 Hz. This affords 1-(4-aminobutyl)-1,2-dihydropyridin-2-ones in 85% yield within 1 hour—5× faster than solution-phase reactions. Crucially, the exothermic ring closure is controlled by intermittent milling cycles to prevent decomposition [3] [9].
Nanocatalysts enhance atom economy:
The 4-aminobutyl moiety serves as a synthetic handle for diversification:
Table 3: Side-Chain Modifications of 1-(4-Aminobutyl)-1,2-dihydropyridin-2-one
Reaction Type | Reagents/Conditions | Products | Application |
---|---|---|---|
Acylation | Biphenyl-2′-carbonyl chloride, THF, rt | Biphenyltetrazole-conjugated amide | Dual-action antihypertensives |
Reductive amination | 4-Pyridinecarboxaldehyde, NaBH(OAc)₃ | Nicotinic receptor ligands | Neurological drug discovery |
Tetrazole cyclization | 2-Cyanobiphenyl, NaN₃/CuCl₂, DMF, 100°C | Tetrazole biphenyl derivatives | AT₁ receptor antagonism |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7